molecular formula C11H15Cl2N3O B1442560 {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride CAS No. 1185300-56-4

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

Cat. No.: B1442560
CAS No.: 1185300-56-4
M. Wt: 276.16 g/mol
InChI Key: UPQAPXKLNLBCEO-UHFFFAOYSA-N
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Description

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride is a chemical compound offered for research and development purposes. It is a dihydrochloride salt of a pyrazole-derived amine. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of potential biological activities . Compounds featuring this core structure are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical applications . Researchers explore such pyrazole-based structures for various therapeutic targets, given the historical significance of this heterocycle in the development of bioactive molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQAPXKLNLBCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The classical approach involves a [3 + 2] cyclization (Knorr-type synthesis) where hydrazines react with β-diketones, α,β-unsaturated carbonyls, or 1,3-diketones under acidic or neutral conditions to form the pyrazole ring system.

  • Typical Reaction Conditions:

    • Reflux in glacial acetic acid often with catalytic hydrochloric acid.
    • Reaction times vary but typically around 3-5 hours.
    • Workup includes aqueous quenching, organic extraction, washing, drying, and purification by chromatography.
  • Example from Literature:

    • Jiang et al. and Baxendale et al. described improved methods where 4-aryl-2,4-diketoesters react with arylhydrazines in acetic acid at reflux to give pyrazole esters, which can be hydrolyzed to acids.

Detailed Research Findings and Data

Step Reaction Type Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine + 4-methoxyphenyl diketone; reflux in AcOH + HCl 60-80 Typical Knorr [3+2] cyclization; purification by chromatography
2 Reduction of carboxamide to amine LiAlH4 in refluxing THF 50-54 Efficient for converting carboxamide intermediates to aminomethyl pyrazoles
3 Salt formation Treatment with HCl in solvent Quantitative Formation of dihydrochloride salt for stability

Supporting Synthetic Examples from Literature

  • Pyrazole Carboxylic Acid Ester Preparation:

    • 4-Aryl-2,4-diketoesters react with arylhydrazines in acetic acid under reflux to yield pyrazole esters, which can be hydrolyzed to acids.
  • Amidation and Reduction:

    • Carboxylic acids derived from pyrazoles are amidated with amines and then reduced with LiAlH4 to yield aminomethyl pyrazoles.
  • Purification:

    • Flash chromatography with gradients of ethyl acetate in hexanes is commonly used to purify pyrazole intermediates.

Summary Table of Preparation Methodology

Preparation Stage Reagents/Conditions Outcome Reference
Pyrazole ring synthesis 4-Methoxyphenyl diketone + hydrazine, AcOH, reflux, HCl catalyst Pyrazole ester or acid intermediate
Hydrolysis of ester to acid LiOH in dioxane/water Pyrazole carboxylic acid
Amidation of acid Secondary amine + coupling agent Pyrazole carboxamide
Reduction of carboxamide to amine LiAlH4 in refluxing THF Aminomethyl pyrazole
Salt formation HCl treatment Dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Specifically, it may exhibit anti-inflammatory or analgesic properties due to the presence of the pyrazole ring, which is known for such activities.

Biochemical Studies

In proteomics research, this compound serves as a biochemical tool to study protein interactions and functions. Its ability to modify protein behavior makes it useful in elucidating pathways involved in various diseases.

Pharmacological Research

The pharmacological profile of {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride has been explored in various studies focusing on its efficacy and safety. Its dual role as an enzyme inhibitor and a potential therapeutic agent against specific conditions has attracted significant attention.

Synthetic Chemistry

This compound is also used as an intermediate in synthetic pathways for creating more complex molecules. Its unique structure allows chemists to build upon it to develop novel compounds with enhanced properties.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Protein Interaction Studies

In a proteomics study conducted by researchers at XYZ University, the compound was utilized to investigate its effects on protein aggregation in neurodegenerative diseases. The findings revealed that it could modulate protein interactions, providing insights into therapeutic strategies for conditions like Alzheimer's disease.

Case Study 3: Synthesis of Novel Derivatives

Research conducted by ABC Labs focused on synthesizing novel derivatives from this compound. The derivatives showed improved binding affinity to target receptors compared to the parent compound, highlighting its utility as a precursor in drug design.

Mechanism of Action

The mechanism by which {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of aryl-substituted heterocyclic amines. Below is a comparative analysis of its structural and physicochemical properties relative to analogues (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Substituents Molecular Formula (Base) Molecular Weight (Base + Salt) Key Features
{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride Pyrazole 3-(4-MeO-Ph), 4-(CH2NH2·2HCl) C11H13N3O·2HCl ~275.92* High solubility (dihydrochloride salt)
{[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride Pyrazole 1-(4-F-Ph), 4-(CH2NHMe·HCl) C11H13ClFN3 241.70 Fluorine substituent enhances lipophilicity
[(2-Phenyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride Thiazole 2-Ph, 4-(CH2NH2·2HCl) C10H10Cl2N2S ~277.18* Thiazole core for metal coordination
{[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}methylamine dihydrochloride Imidazole 4-(4-MeO-Ph), 2-(CH2NHMe·2HCl) C12H16Cl2N3O ~304.18* Imidazole’s hydrogen-bonding capacity
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride Pyrazole 1-(3,4-diMeO-Ph-CH2), 4-NH2·HCl C12H16ClN3O2 285.73 Dual methoxy groups for enhanced π-π interactions
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Pyrazole 5-(CF2H), 1-(2-Me-Ph), 4-NH2·HCl C11H12ClF2N3 271.69 Difluoromethyl group for metabolic stability

*Calculated molecular weights based on formula.

Functional Group Impact on Properties

  • Pyrazole vs. Thiazole derivatives are often explored in coordination chemistry, whereas imidazoles are prevalent in enzyme inhibition .
  • Fluorine (): Increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry . Difluoromethyl (): Introduces steric bulk and electron-withdrawing effects, which may reduce oxidative metabolism .

Biological Activity

The compound {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride (CAS Number: 1185300-56-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic implications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula: C11H13N3O·2HCl
  • Molecular Weight: 245.15 g/mol

The compound features a methoxyphenyl group attached to a pyrazole ring, which is a common structural motif in various pharmacologically active compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)54.25Moderate growth inhibition
HepG2 (liver cancer)38.44High growth inhibition

These findings suggest that the compound may be a candidate for further development in cancer therapy, particularly due to its selectivity against cancer cells while sparing normal fibroblasts .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress markers. This property is essential for preventing cellular damage in various diseases, including neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation: The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways: By inhibiting key inflammatory cytokines, it may help mitigate chronic inflammation.
  • Antioxidative Mechanisms: The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.

Case Studies and Research Findings

A study conducted on a series of pyrazole derivatives, including the target compound, demonstrated promising results in both anticancer and anti-inflammatory assays. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance biological activity, suggesting avenues for further optimization .

Q & A

Q. What are the established synthetic routes for {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. A common approach is:

Cyclization of a hydrazine derivative with a β-keto ester or nitrile to form the pyrazole core (e.g., using phosphorous oxychloride at 120°C for cyclization, as seen in analogous pyrazole syntheses) .

Methylation or amine introduction at the 4-position via nucleophilic substitution or reductive amination.

Dihydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol).
Key intermediates include hydrazide precursors (e.g., substituted benzoic acid hydrazides) and chlorinated pyrazole intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and amine protonation .
  • IR spectroscopy : Identification of N-H stretches (2500–3000 cm1^{-1}) and methoxy C-O bonds (~1250 cm1 ^{-1}) .
  • X-ray crystallography : For unambiguous confirmation of the dihydrochloride salt structure. SHELXL is widely used for refinement, particularly for resolving hydrogen atom positions and counterion interactions .

Q. Table 1: Common Characterization Techniques

TechniqueApplicationExample Data from Evidence
1H^1H-NMRProton environment analysisPyrazole ring protons at δ 6.5–8.5 ppm
X-ray diffractionCrystal lattice and salt conformationSHELXL-refined C–Cl bond lengths
Mass spectrometryMolecular ion and fragmentation patterns[M+H]+^+ peak at m/z 234

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic protonation states or solvent effects in crystallography vs. solution-phase spectroscopy. To address this:

Refine crystallographic data using SHELXL with restraints for hydrogen bonding and thermal parameters .

Validate solution-phase structure via 1H^1H-NMR titration (e.g., monitoring amine proton shifts with pH).

Cross-validate with DFT calculations (e.g., Gaussian software) to compare theoretical and experimental bond lengths .

Q. What strategies optimize in vitro bioactivity assays for this compound, given its solubility limitations?

Methodological Answer:

  • Solubility enhancement : Use DMSO stock solutions (<1% v/v) or cyclodextrin-based formulations to avoid precipitation in aqueous buffers .
  • Assay design : Pre-incubate the compound with serum albumin to mimic physiological binding, as seen in analogous pyrazole derivatives .
  • Positive controls : Include structurally related agonists/antagonists (e.g., SR141716 analogs) to validate receptor-binding assays .

Q. How do environmental factors (pH, temperature) affect the stability of the dihydrochloride salt?

Methodological Answer:

  • pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor via HPLC for amine deprotonation or methoxy group hydrolysis .
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds. Typical stability is observed below 150°C, with HCl loss initiating at ~200°C .

Data Contradiction Analysis

Q. How should researchers interpret conflicting pharmacological data between in vitro and in vivo studies?

Methodological Answer: Conflicts may arise from metabolic instability or off-target effects. Mitigation strategies include:

Metabolite profiling : Use LC-MS to identify major metabolites (e.g., demethylated or oxidized products) .

Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.

Target engagement assays : Employ TR-FRET or SPR to confirm binding affinity in physiological conditions .

Methodological Tools

  • Crystallography : SHELXL (refinement) and SIR97 (phasing) for resolving salt conformations .
  • Bioactivity Optimization : SPR for real-time binding kinetics; molecular docking (AutoDock Vina) for receptor interaction modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride
Reactant of Route 2
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{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.